molecular formula C21H18ClN5OS B2931635 N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903364-30-7

N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2931635
CAS No.: 903364-30-7
M. Wt: 423.92
InChI Key: SNRRATSJWPUZKY-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic chemical compound based on the 1,2,4-triazole scaffold, a five-membered aromatic heterocycle known for its broad spectrum of biological activities . The 1,2,4-triazole core and its derivatives, particularly those containing a sulfanyl acetamide group, have been extensively studied in medicinal chemistry for their potential applications as antimicrobial , antifungal , anticonvulsant , and anticancer agents . The structure of this specific compound incorporates a 4-chlorophenyl group and a 1H-pyrrol-1-yl substituent, which may influence its electronic properties and binding affinity to biological targets. Similar 1,2,4-triazole derivatives have been reported to exhibit their pharmacological effects through various mechanisms, including interaction with neurotransmitter receptors. For instance, some related compounds have shown affinity for the GABA A receptor, a key target for anticonvulsant and anxiolytic drugs, potentially by enhancing the levels of the inhibitory neurotransmitter GABA in the brain . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary analytical characterization and bioactivity assays to confirm the identity, purity, and properties of this compound for their specific applications.

Properties

IUPAC Name

N-benzyl-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-18-10-8-17(9-11-18)20-24-25-21(27(20)26-12-4-5-13-26)29-15-19(28)23-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRATSJWPUZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies related to this compound.

The molecular formula of this compound is C21H18ClN5OSC_{21}H_{18}ClN_{5}OS with a molecular weight of 423.9 g/mol. The compound features a triazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC21H18ClN5OS
Molecular Weight423.9 g/mol
CAS Number903364-30-7

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors to form the desired triazole structure. The synthetic routes typically include the formation of the triazole ring followed by the introduction of the benzyl and acetamide groups.

Antioxidant Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antioxidant properties. For instance, a related study demonstrated that triazole derivatives showed high DPPH scavenging activity with an IC50 value of 7.12 ± 2.32 µg/mL, which was more active than standard antioxidants like BHA (butylated hydroxyanisole) . This suggests that this compound may also possess similar antioxidant capabilities.

Anticancer Potential

The triazole-containing compounds have been studied for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The mechanism often involves interference with mitochondrial function and ATP production .

Antimicrobial Activity

Mercapto-substituted 1,2,4-triazoles have been noted for their antibacterial properties. Studies indicate that these compounds can exhibit significant activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol . This highlights the potential for this compound to be explored further as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antioxidant Study : A study involving various triazole derivatives showed promising antioxidant activity through DPPH and ABTS scavenging assays .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of similar compounds against cancer cell lines, revealing moderate to high efficacy in inhibiting cell growth .
  • Mechanistic Insights : Research into the mechanism of action indicated that some triazole derivatives could inhibit mitochondrial respiration and ATP synthesis, leading to cell death in cancer cells .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) group serves as a key reactive site, participating in alkylation and oxidation reactions.

Reaction TypeReagents/ConditionsOutcomeSource
S-Alkylation Alkyl halides, Cs₂CO₃, DMF, 0–5°CSubstitution at sulfur to form thioether derivatives
Oxidation H₂O₂ (30%), acetic acid, 50°COxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives

Key Findings :

  • S-Alkylation with 2-bromo-1-phenylethanone under alkaline conditions yields analogs with enhanced lipophilicity .
  • Controlled oxidation produces sulfoxide intermediates, which exhibit altered biological activity profiles.

Triazole Ring Modifications

The 1,2,4-triazole ring participates in electrophilic substitution and coordination reactions.

Reaction TypeReagents/ConditionsOutcomeSource
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 position (if unsubstituted)
Metal Coordination Pd(OAc)₂, PPh₃, DMSOFormation of palladium complexes for catalytic applications

Key Findings :

  • Nitration under mild conditions introduces nitro groups, enhancing electron-withdrawing effects.
  • Palladium complexes derived from the triazole moiety show potential in cross-coupling reactions.

Acetamide Functionalization

The acetamide group undergoes hydrolysis and acylation reactions.

Reaction TypeReagents/ConditionsOutcomeSource
Acid Hydrolysis HCl (6M), reflux, 8hCleavage to carboxylic acid and amine byproducts
Acylation Acetyl chloride, pyridine, RTN-acetylation to form tertiary amides

Key Findings :

  • Hydrolysis under acidic conditions generates 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a precursor for further derivatization.
  • Acylation improves metabolic stability in pharmacokinetic studies .

Benzyl and 4-Chlorophenyl Reactivity

The benzyl and 4-chlorophenyl groups participate in halogenation and cross-coupling reactions.

Reaction TypeReagents/ConditionsOutcomeSource
Halogenation NBS, AIBN, CCl₄, 80°CBromination at the benzyl para-position
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂OReplacement of chloro group with aryl/heteroaryl substituents

Key Findings :

  • Bromination introduces steric bulk, modulating receptor-binding affinity.
  • Suzuki coupling enables diversification of the 4-chlorophenyl group for structure-activity relationship (SAR) studies.

Biological Activity and Reaction Correlations

Reactivity directly influences biological efficacy:

Derivative TypeKey Structural ChangeBiological Activity EnhancementSource
Sulfone analogs-SO₂- group2.5× increased antimicrobial potency
Palladium complexesTriazole-Pd coordinationImproved anticancer activity (IC₅₀: 8 µM)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which exhibit variations in substituents on the triazole ring and the acetamide’s N-aryl/N-alkyl group. These modifications significantly affect biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Triazole Substituents Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Reported Activity/Use
Target Compound 4-(1H-pyrrol-1-yl), 5-(4-Cl-phenyl) Benzyl C21H18ClN5OS 423.5 Not reported
VUAA-1 4-ethyl, 5-pyridin-3-yl 4-Ethylphenyl C17H18N4OS 342.4 Orco agonist (olfactory receptor)
OLC-12 4-ethyl, 5-pyridin-4-yl 4-Isopropylphenyl C20H22N4OS 378.5 Orco agonist
Compound 4-prop-2-enyl, 5-pyridin-4-yl 4-Chlorobenzyl C20H17ClN6OS 432.9 Not reported
Compound 4-(1H-pyrrol-1-yl), 5-(4-Cl-phenyl) 2-Ethoxyphenyl C22H20ClN5O2S 453.9 Not reported

Key Findings:

Substituent Effects on Bioactivity: VUAA-1 and OLC-12, with pyridinyl groups at position 5 of the triazole, demonstrate potent agonism of the Orco ion channel, critical for insect olfaction. The benzyl group in the target compound (vs.

Structural Modifications :

  • Replacing the triazole’s 4-ethyl group (VUAA-1) with a pyrrol-1-yl moiety (target compound) introduces a five-membered heterocycle, which could stabilize π-π interactions in protein binding pockets.
  • The 2-ethoxyphenyl substituent in ’s analog adds an electron-donating group, possibly improving metabolic stability compared to the target’s benzyl group .

Synthetic Pathways: Analogous compounds are synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by Paal-Knorr condensation to introduce pyrrole/pyridine rings . The target compound likely follows a similar route, though specifics are unreported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are intermediates characterized?

  • Methodology : A universal approach involves coupling substituted triazole-thiol intermediates with activated acetamide derivatives via nucleophilic substitution. Key steps include cyclization of hydrazine-carbothioamide precursors to form the 1,2,4-triazole ring and subsequent alkylation. Intermediates are characterized using 1H^1H NMR, IR spectroscopy, and LC-MS for structural validation, alongside elemental analysis for purity assessment .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^13C NMR identify substituent connectivity and electronic environments (e.g., chlorophenyl protons at ~7.4 ppm, triazole/pyrrole ring protons).
  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions (e.g., SHELXL refinement ).
  • IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H absence post-alkylation) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology : Use in silico tools like the PASS program to predict bioactivity (e.g., antimicrobial, anticancer potential) and validate via in vitro assays (e.g., enzyme inhibition, cell viability). Molecular docking identifies binding interactions with target proteins (e.g., kinases, receptors) .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound, especially in multi-step reactions?

  • Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Continuous-flow chemistry (e.g., Omura-Sharma-Swern oxidation ) enhances reproducibility. Purification via column chromatography or recrystallization, monitored by HPLC, ensures >95% purity .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

  • Methodology :

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER, CHARMM) or solvation models to better mimic physiological conditions.
  • Validate target specificity : Use knock-out cell lines or competitive binding assays to confirm target engagement .
  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to reduce false negatives .

Q. How do crystallographic data refinement challenges (e.g., twinning, disorder) affect structural interpretations?

  • Methodology : Use SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms. Validate refinement with Rint_{\text{int}} < 0.05 and Δρ < 1 eÅ3^{-3}. Cross-validate with spectroscopic data to confirm moiety orientations .

Q. What approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Systematic substitution : Modify triazole/pyrrole substituents (e.g., halogens, alkyl groups) and assess bioactivity shifts.
  • QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity trends .

Q. How are discrepancies between in vitro and in vivo efficacy addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and bioavailability (e.g., Cmax_{\text{max}}, AUC).
  • Formulation optimization : Use nanoemulsions or prodrugs to enhance solubility and tissue penetration .

Methodological Considerations Table

AspectTechniques/ToolsKey References
Synthesis OptimizationDoE, Continuous-flow chemistry
Structural ValidationX-ray (SHELXL), NMR, IR
Bioactivity PredictionPASS program, Molecular docking
SAR AnalysisQSAR, Systematic substitution
Crystallographic RefinementSHELXL (TWIN/BASF commands)

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